molecular formula C14H16N8S B6453042 6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine CAS No. 2549047-21-2

6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

Cat. No.: B6453042
CAS No.: 2549047-21-2
M. Wt: 328.40 g/mol
InChI Key: PEMWRLBAEXFZMC-UHFFFAOYSA-N
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Description

6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a synthetic organic compound with intriguing biological and chemical properties. It features a unique chemical structure that combines the pyrimidine and purine moieties, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine typically involves the following steps:

  • Preparation of the pyrimidine derivative: : Starting with a pyrimidine precursor, the 2-(methylsulfanyl) group is introduced using a methylation reaction with appropriate reagents and conditions.

  • Formation of the piperazine intermediate: : The pyrimidine derivative is then reacted with piperazine under controlled conditions to form the desired intermediate.

  • Coupling with purine moiety: : The piperazine intermediate is finally coupled with a purine derivative, often under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production might utilize optimized reaction conditions to maximize yield and purity. This could involve high-throughput synthesis techniques, automated reaction monitoring, and rigorous purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, typically affecting the methylsulfanyl group.

  • Reduction: : Reduction reactions may be utilized to alter the purine or pyrimidine rings.

  • Substitution: : Various substitution reactions can occur on the pyrimidine and purine rings, allowing for functional group modifications.

Common Reagents and Conditions:
  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts for substitution reactions: : Palladium on carbon, platinum, or other transition metal catalysts.

Major Products: Depending on the type of reaction, the major products include oxidized or reduced forms of the original compound, as well as various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a useful intermediate for the synthesis of complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Biologically, 6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is of interest due to its potential interactions with biomolecules, providing insights into cell signaling pathways and enzyme functions.

Medicine: In the medical field, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities. Researchers are particularly interested in its ability to modulate specific molecular targets involved in disease processes.

Industry: Industrial applications include its use as a chemical intermediate in the production of pharmaceuticals and agrochemicals, demonstrating its versatility and economic importance.

Comparison with Similar Compounds

Similar Compounds:

  • 6-{4-[2-(methylthio)pyrimidin-4-yl]piperazin-1-yl}-9H-purine: : Shares a similar core structure but differs in the functional group attached to the pyrimidine ring.

  • 4-(2-methylsulfanyl-pyrimidin-4-yl)piperazine-1-yl-9H-purine: : Similar structure with variations in the position of functional groups.

  • 2-(methylsulfanyl)pyrimidin-4-yl-6-piperazin-1-yl-9H-purine: : Another structurally related compound, differing in the arrangement of the pyrimidine and piperazine groups.

Uniqueness: The uniqueness of 6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine lies in its specific combination of functional groups, which provides distinct chemical and biological properties. This distinctiveness enables researchers to explore its potential in diverse scientific and industrial applications, differentiating it from other similar compounds.

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Properties

IUPAC Name

6-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8S/c1-23-14-15-3-2-10(20-14)21-4-6-22(7-5-21)13-11-12(17-8-16-11)18-9-19-13/h2-3,8-9H,4-7H2,1H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMWRLBAEXFZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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